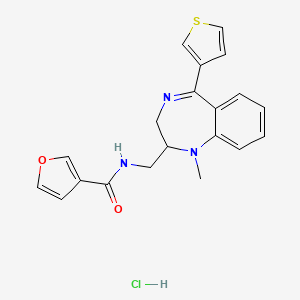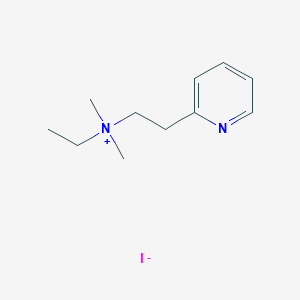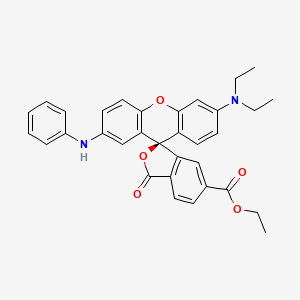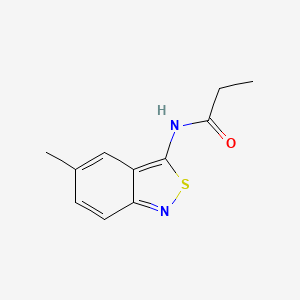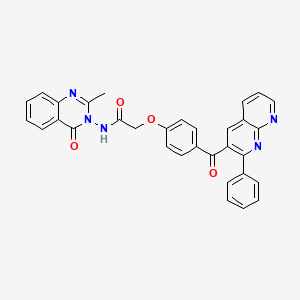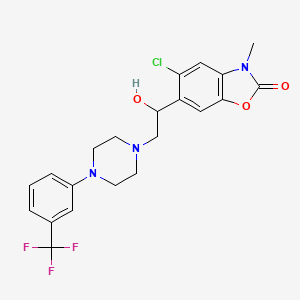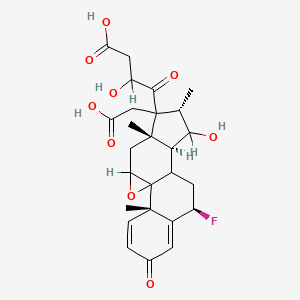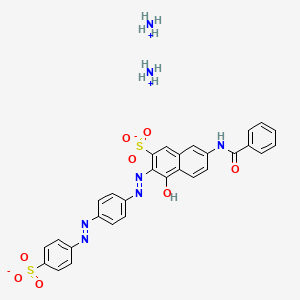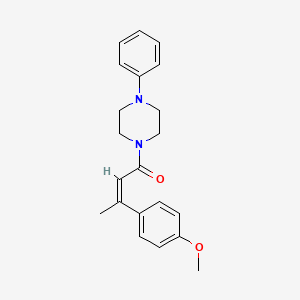
3,3',3''-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt typically involves the sequential substitution of the three chlorides of cyanuric chloride by sulfur-centered nucleophiles. The reaction conditions often require the use of solvents such as dichloromethane and the presence of a base to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted triazine compounds. These products can have different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex triazine derivatives.
Medicine: The compound may be explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Wirkmechanismus
The mechanism of action of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved may vary depending on the application, but generally involve the modification of key functional groups in the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: This compound is used as a crosslinking agent in polymer synthesis and has applications in the rubber and plastic industries.
2,4,6-Triethoxy-1,3,5-triazine: Known for its use in organic synthesis, particularly in the formation of triazine derivatives.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in the preparation of metal-organic frameworks and coordination polymers.
Uniqueness
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt is unique due to its specific structure, which includes multiple sulfur atoms and a triazine ring. This structure imparts unique chemical properties, such as high reactivity and the ability to form stable complexes with various metal ions. These properties make it particularly useful in applications that require strong and stable chemical interactions.
Eigenschaften
CAS-Nummer |
94313-63-0 |
|---|---|
Molekularformel |
C12H18N3Na3O9S6 |
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
trisodium;3-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]propane-1-sulfonate |
InChI |
InChI=1S/C12H21N3O9S6.3Na/c16-28(17,18)7-1-4-25-10-13-11(26-5-2-8-29(19,20)21)15-12(14-10)27-6-3-9-30(22,23)24;;;/h1-9H2,(H,16,17,18)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3 |
InChI-Schlüssel |
AASAXNQBVXQPOP-UHFFFAOYSA-K |
Kanonische SMILES |
C(CSC1=NC(=NC(=N1)SCCCS(=O)(=O)[O-])SCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


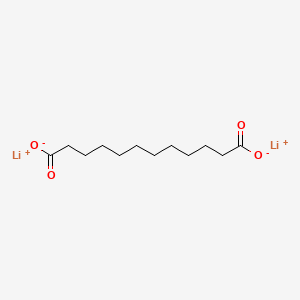
![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
